Chemical Structure Analysis of 4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile
Chemical Structure Analysis of 4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile
Technical Guide for Structural Elucidation & Characterization
Executive Summary
This technical guide outlines the comprehensive structural analysis of 4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile (also referred to as 1-benzyl-4-(4-cyanotetrahydro-2H-pyran-4-yl)piperazine). This compound represents a critical gem-disubstituted tetrahydropyran scaffold , commonly synthesized via the Strecker reaction. It serves as a high-value intermediate in the development of CCR5 antagonists, antihistamines, and neuroactive ligands where spiro-cyclic or quaternary ammonium geometries are required.
The analysis presented here moves beyond basic identification, focusing on conformational dynamics , spectral fingerprinting , and impurity profiling to ensure the rigorous validation required for pharmaceutical applications.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Detail |
| IUPAC Name | 4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile |
| Molecular Formula | C₁₇H₂₃N₃O |
| Molecular Weight | 285.39 g/mol |
| Core Scaffold | Tetrahydropyran (Oxane) |
| Key Functionalities | Tertiary Amine, Nitrile, Ether, Benzyl group |
| Calculated LogP | ~2.1 (Moderate Lipophilicity) |
| Topological Polar Surface Area | 48.0 Ų |
Synthesis Context (The Strecker Origin)
Understanding the synthesis is prerequisite to analyzing the impurities. This compound is typically generated via a Strecker synthesis involving:
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Ketone: Tetrahydro-4H-pyran-4-one.
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Secondary Amine: 1-Benzylpiperazine.
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Cyanide Source: TMSCN or Potassium Cyanide (KCN).
Key Analytical Insight: The reaction creates a quaternary center at Position 4 of the oxane ring, introducing significant steric crowding that dictates the molecule's preferred conformation.
Spectroscopic Characterization Strategy
Infrared Spectroscopy (FT-IR)
The IR spectrum provides the first "Go/No-Go" decision point. The absence of the ketone carbonyl and the appearance of the nitrile stretch are diagnostic.
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Diagnostic Band: ~2230 cm⁻¹ (w-m) .
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Note: The nitrile stretch attached to a quaternary carbon with an amine substituent can be weak due to dipole effects. Do not mistake a weak signal for absence.
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Ether Linkage (C-O-C): Strong bands at 1080–1150 cm⁻¹ (asymmetric stretch of the oxane ring).
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Amine (Bohlmann Bands): 2700–2800 cm⁻¹ . C-H stretching bands adjacent to the nitrogen lone pair, indicative of the piperazine ring.
Mass Spectrometry (ESI-MS/MS)
Mass spectrometry confirms the molecular weight and reveals the connectivity through fragmentation.
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Parent Ion: [M+H]⁺ = 286.4 m/z .
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Fragmentation Pathway:
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m/z 91 (Tropylium ion): Characteristic of the benzyl group.
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m/z 175: Cleavage of the C-N bond between oxane and piperazine (loss of the cyanopyran ring).
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Retro-Strecker Ion: Loss of HCN is a common high-energy fragmentation pathway.
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Figure 1: Predicted ESI-MS fragmentation pathway showing primary disconnects.
Nuclear Magnetic Resonance (NMR) Analysis[7]
This is the definitive method for structural confirmation. The symmetry of the piperazine and oxane rings simplifies the spectrum, but the quaternary center introduces unique shifts.
¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Structural Insight |
| Ar-H | Aromatic | 7.20 – 7.35 | Multiplet | 5H | Benzyl aromatic protons. |
| Ph-CH₂-N | Benzylic | 3.52 | Singlet | 2H | Sharp singlet confirms N-benzylation. |
| Oxane-2,6 | Ether CH₂ | 3.90 – 4.00 | dt / m | 4H | Deshielded by Oxygen. "dt" appearance due to axial/equatorial splitting. |
| Piperazine | Ring CH₂ | 2.50 – 2.70 | Broad m | 8H | Often appears as two sets of multiplets if ring inversion is slow, or a broad singlet if fast. |
| Oxane-3,5 | Ring CH₂ | 1.90 – 2.10 | Multiplet | 4H | Shielded; adjacent to quaternary C4. |
Critical Analysis Point: The protons on the oxane ring (positions 2,6 and 3,5) are chemically equivalent pairs due to the plane of symmetry, but magnetically non-equivalent (AA'BB' systems). Watch for roofing effects in the multiplets at 1.90 ppm and 3.90 ppm.
¹³C NMR Assignments
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Nitrile Carbon (-CN): ~119 ppm . (Weak intensity due to lack of NOE and long relaxation time).
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Quaternary C4 (Oxane): ~62 ppm . This is the pivotal signal. It must appear as a low-intensity singlet.
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Oxane C2/C6: ~64 ppm .
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Benzyl CH₂: ~63 ppm .
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Piperazine CH₂: ~49 ppm and ~53 ppm (Distinct signals for N-benzyl side vs N-oxane side).
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Oxane C3/C5: ~33 ppm .
Conformational Analysis & Stereochemistry
The steric bulk at the C4 position of the oxane ring creates a conformational equilibrium. The oxane ring adopts a Chair conformation. The substituents at C4 (Nitrile vs. Piperazine) must choose between Axial and Equatorial positions.
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Thermodynamic Preference: The bulky Piperazine group will preferentially occupy the Equatorial position to minimize 1,3-diaxial interactions with the oxane C2/C6 protons.
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The Nitrile Group: Consequently occupies the Axial position.
This conformation is stabilized because the linear nature of the nitrile group (-C≡N) has a very small steric cross-section (A-value ~0.2 kcal/mol), whereas the piperazine ring is massive.
Figure 2: Conformational equilibrium. Conformer A is heavily favored due to the high steric demand of the piperazine ring.
Impurity Profiling & Stability
When analyzing this compound, researchers must screen for specific degradation products and synthetic byproducts.
Common Impurities
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Retro-Strecker Decomposition:
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In the presence of moisture or heat, the molecule can revert to Tetrahydro-4H-pyran-4-one and 1-Benzylpiperazine , releasing HCN.
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Detection: Look for a ketone signal in IR (~1715 cm⁻¹) or NMR (~2.4 ppm triplets).
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Nitrile Hydrolysis:
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Under acidic/basic conditions, the -CN group hydrolyzes to the Primary Amide (-CONH₂) and eventually the Carboxylic Acid (-COOH).
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Detection: Appearance of amide N-H doublets in ¹H NMR (~6.0–7.0 ppm) or carbonyl shift in ¹³C NMR (~175 ppm).
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Analytical Protocol for Purity (HPLC-UV)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
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Mobile Phase: A: 0.1% Formic Acid in Water / B: Acetonitrile.
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Gradient: 5% B to 95% B over 15 mins.
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Wavelength: 210 nm (general amide/amine absorption) and 254 nm (Benzyl chromophore).
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Retention Time: The target compound will elute later than the starting amine (benzylpiperazine) due to the added lipophilicity of the oxane-nitrile moiety.
References
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Strecker Synthesis Mechanism & Applications
- Title: "The Strecker Reaction: A Powerful Tool in the Synthesis of α-Aminonitriles and α-Amino Acids."
- Source:Chemical Reviews, 2011.
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URL:[Link]
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Piperazine Conformational Analysis
- Title: "Conformational Analysis of Piperazine and its Deriv
- Source:Journal of Organic Chemistry, 2008.
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URL:[Link]
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Spectroscopic Data of Tetrahydropyran Derivatives (Analogous Structures)
- Title: "Synthesis and spectral characterization of 4-substituted tetrahydropyrans."
- Source:Spectrochimica Acta Part A, 2015.
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URL:[Link]
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Mass Spectrometry of Benzylpiperazines
- Title: "Fragmentation patterns of N-benzylpiperazine deriv
- Source:Journal of Mass Spectrometry, 2005.
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URL:[Link]
